molecular formula C13H9ClN2OS B5666429 5-(4-chlorophenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one

5-(4-chlorophenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5666429
M. Wt: 276.74 g/mol
InChI Key: CEYISTFSTWLLSQ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one is a compound that has been studied for its potential applications in various fields due to its unique chemical structure and properties.

Synthesis Analysis

  • Synthesis methods for related thieno[2,3-d]pyrimidin-4(3H)-one derivatives involve reactions like aza-Wittig reaction and Suzuki coupling (S. Vlasov et al., 2018).
  • Other methods include microwave-assisted synthesis, indicating an efficient and rapid approach for producing these compounds (Stéphanie Hesse et al., 2007).

Molecular Structure Analysis

  • The structure of similar compounds has been characterized using various spectral analyses, confirming the expected molecular framework (H. Parveen et al., 2019).
  • X-ray crystallography has been used to determine the detailed structure of related compounds, providing insights into the molecular conformation (Jianchao Liu et al., 2007).

Chemical Reactions and Properties

  • Research indicates that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including aza-Wittig reactions, to form structurally diverse compounds (Y. Chen et al., 2009).
  • These compounds may also participate in tandem aza-Wittig and annulation reactions, showcasing their reactive nature and versatility in synthetic chemistry (Jin Luo et al., 2017).

Physical Properties Analysis

  • The synthesis and structural analysis studies suggest that these compounds have distinct physical properties, such as crystallinity and solubility, which are influenced by their molecular structure (Lu Jiu-fu et al., 2015).

Chemical Properties Analysis

  • The chemical properties of these compounds, such as reactivity and stability, can be inferred from their synthesis routes and molecular structures. For instance, the presence of specific functional groups can imply potential reactivity towards certain types of chemical reagents (A. S. Shestakov et al., 2014).

properties

IUPAC Name

5-(4-chlorophenyl)-3-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c1-16-7-15-12-11(13(16)17)10(6-18-12)8-2-4-9(14)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYISTFSTWLLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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